4'-Nitro-4-dimethylaminobenzhydrol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 4’-Nitro-4-dimethylaminobenzhydrol has been studied. For instance, the phase diagram representing solid–liquid equilibrium of entire range of composition and thermodynamic studies of two binary organic systems of 4-dimethylaminobenzaldehyde (DMAB) with two NLO active compounds, p-aminoacetanilide (PAA) and p-nitroaniline (PNA), have been studied by solid state synthetic route .Chemical Reactions Analysis

While specific chemical reactions involving 4’-Nitro-4-dimethylaminobenzhydrol are not available in the retrieved data, related compounds such as 4-dimethylaminobenzaldehyde have been studied. For instance, 4-dimethylaminobenzaldehyde has been used as a color reagent for the determination of hydroxyproline level .Scientific Research Applications

1. Electrochemical Reduction and Organic Synthesis

4'-Nitro-4-dimethylaminobenzhydrol is involved in electrochemical reactions and organic synthesis. Studies have shown that similar compounds, like 4-nitrobenzylbromide, undergo electrochemical reduction, forming dimeric compounds such as 4,4′-dinitrodibenzyl. This process is significant in organic synthesis, particularly in the preparation of dimers in the absence of supporting electrolyte, demonstrating a self-propagation mechanism (He, Watts, Marken, & Haswell, 2005).

2. Role in Environmental Contamination and Biodegradation

Nitroaromatic compounds, closely related to this compound, are environmental contaminants due to their use in pesticides, pharmaceuticals, and military explosives. They undergo biodegradation processes, including reductive transformation to aromatic amines and coupling reactions under both aerobic and anaerobic conditions. This biodegradation is crucial for environmental remediation and understanding the fate of such compounds in the environment (Kadoya, Sierra-Alvarez, Wong, Abrell, Mash, & Field, 2018).

Future Directions

While specific future directions for 4’-Nitro-4-dimethylaminobenzhydrol are not available in the retrieved data, the compound’s unique molecular structure makes it an ideal candidate for various scientific experiments. Theoretical and computational chemistry aims to develop chemical theory and to apply numerical computation and simulation to reveal the mechanism behind complex chemical phenomena via quantum theory and statistical mechanics .

Mechanism of Action

Mode of Action

The mode of action of 4’-Nitro-4-dimethylaminobenzhydrol involves a robust and reversible light-induced trans-cis isomerization about the N-N bond . The reaction mechanism includes initial dilation of the CNN bend later joined by quick movement along the CCNN, CNNC, and NNCC torsional coordinates that constitutes a mixed inversion-rotation mechanism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4’-Nitro-4-dimethylaminobenzhydrol. For instance, light conditions may affect the compound’s isomerization process .

properties

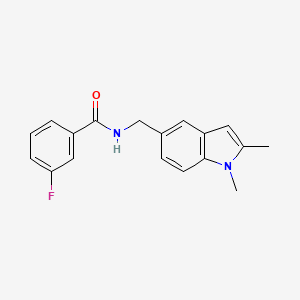

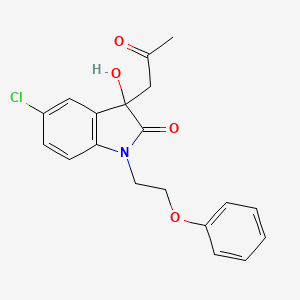

IUPAC Name |

[4-(dimethylamino)phenyl]-(4-nitrophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-16(2)13-7-3-11(4-8-13)15(18)12-5-9-14(10-6-12)17(19)20/h3-10,15,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPOLNCVAQTGGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-chlorobenzenesulfonamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide](/img/structure/B2470123.png)

![N,N-diethyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2470127.png)

![4-(Aminomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one hydrochloride](/img/structure/B2470131.png)

![2-Chloro-N-[(4-fluoro-2-methylphenyl)methyl]-N-(4-hydroxybutan-2-yl)acetamide](/img/structure/B2470133.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2470134.png)

![N-(3-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2470137.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2470139.png)

![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2470144.png)